

# Application Notes & Protocols: Functionalization of Cellulose Nanocrystals with Dodecyl Isocyanate

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## Compound of Interest

Compound Name: *Dodecyl isocyanate*

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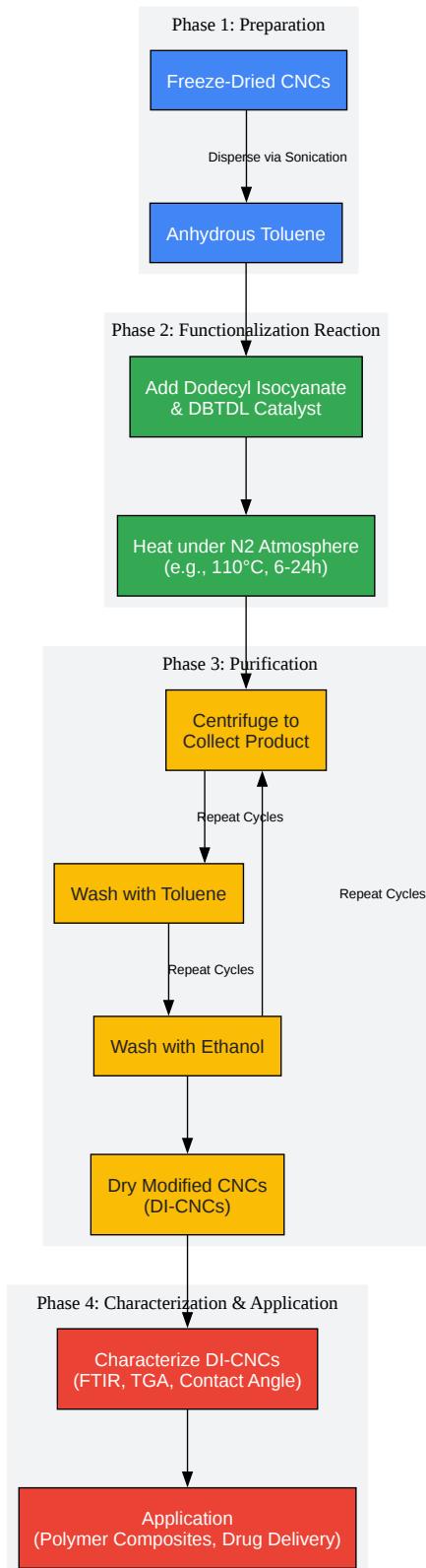
## Introduction

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and biodegradability.<sup>[1]</sup> However, their inherent hydrophilicity limits their dispersion in non-polar polymer matrices and restricts their application in certain fields, such as the delivery of hydrophobic drugs.<sup>[2][3]</sup> Surface functionalization with hydrophobic molecules is a key strategy to overcome these limitations.<sup>[4]</sup> This document provides detailed protocols for the functionalization of CNCs with **dodecyl isocyanate**, a process that grafts twelve-carbon alkyl chains onto the CNC surface via a stable urethane linkage. This modification enhances the hydrophobicity of the CNCs, improving their compatibility with non-polar media and enabling their use as reinforcing agents in polymer composites and as carriers for hydrophobic therapeutic agents.<sup>[5][6][7]</sup>

## Reaction Principle

The functionalization process is based on the chemical reaction between the isocyanate group (-NCO) of **dodecyl isocyanate** and the abundant primary and secondary hydroxyl groups (-OH) on the surface of the cellulose nanocrystals.<sup>[8]</sup> This reaction, typically catalyzed by a Lewis acid like dibutyltin dilaurate (DBTDL), forms a covalent urethane bond (-NH-C(=O)-O-), effectively grafting the hydrophobic dodecyl chains onto the hydrophilic CNC surface.<sup>[9][10]</sup> The reaction is generally performed in an anhydrous organic solvent to prevent the isocyanate from reacting with water.<sup>[10]</sup>

# Visualized Workflows and Schemes



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Caption: Experimental workflow for the synthesis and purification of **dodecyl isocyanate**-modified CNCs.

Caption: Reaction scheme for the formation of a urethane linkage on the CNC surface.

## Experimental Protocols

### Protocol 1: Synthesis of Dodecyl Isocyanate-Functionalized CNCs (DI-CNCs)

This protocol is adapted from methodologies for grafting long-chain isocyanates onto CNCs.

[\[10\]](#)

Materials and Reagents:

- Freeze-dried Cellulose Nanocrystals (CNCs)
- **Dodecyl isocyanate** ( $C_{13}H_{25}NO$ )
- Anhydrous Toluene
- Dibutyltin dilaurate (DBTDL) catalyst
- Ethanol
- Nitrogen gas (high purity)

Equipment:

- Three-neck round-bottom flask
- Condenser
- Magnetic stirrer and hotplate
- Septa and needles
- Schlenk line or nitrogen balloon setup

- Ultrasonic bath or probe sonicator
- High-speed centrifuge and tubes
- Vacuum oven

**Procedure:**

- Drying: Ensure CNCs are thoroughly dried by freeze-drying or heating in a vacuum oven at 60°C overnight to remove residual water.
- Dispersion: Add 1.0 g of dried CNCs to 100 mL of anhydrous toluene in the three-neck flask. Disperse the CNCs using an ultrasonic bath for 30 minutes or until a stable, cloudy suspension is formed.
- Inert Atmosphere: Equip the flask with a condenser and magnetic stir bar. Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.
- Reagent Addition: While stirring, add 1-10 equivalents of **dodecyl isocyanate** relative to the available surface hydroxyl groups on the CNCs.<sup>[10]</sup> Following this, add a catalytic amount of DBTDL (e.g., 2-3 drops).
- Reaction: Heat the reaction mixture to 110°C and allow it to react for 6 to 24 hours with continuous stirring.<sup>[10]</sup>
- Purification:
  - Cool the mixture to room temperature.
  - Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to collect the modified CNCs.
  - Discard the supernatant, which contains unreacted isocyanate, catalyst, and by-products.
  - Re-disperse the pellet in fresh toluene and centrifuge again. Repeat this washing step three times.

- Perform two additional washing cycles using ethanol to remove the toluene.
- Drying: Dry the final product (DI-CNCs) in a vacuum oven at 60°C overnight. The result is a fine, hydrophobic powder.

## Protocol 2: Characterization of DI-CNCs

### 2.1 Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

- Purpose: To confirm the successful grafting of **dodecyl isocyanate** onto the CNC surface.
- Methodology: Collect spectra of unmodified CNCs and dried DI-CNCs using an FTIR spectrometer in ATR mode.[\[11\]](#) Look for the appearance of new peaks corresponding to the urethane linkage (C=O stretching around 1700-1740  $\text{cm}^{-1}$ , N-H bending around 1540  $\text{cm}^{-1}$ ) and C-H stretching from the dodecyl chains (around 2850-2960  $\text{cm}^{-1}$ ).[\[2\]](#)[\[9\]](#)

### 2.2 Thermogravimetric Analysis (TGA)

- Purpose: To evaluate the change in thermal stability after functionalization.
- Methodology: Heat approximately 5-10 mg of the dried sample (unmodified CNCs and DI-CNCs) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The modification is expected to slightly decrease the onset degradation temperature due to the presence of the less stable urethane linkages and alkyl chains compared to the crystalline cellulose structure.[\[9\]](#)[\[12\]](#)

### 2.3 Water Contact Angle Measurement

- Purpose: To quantify the increase in surface hydrophobicity.
- Methodology: Prepare a flat film or pressed pellet of the dried DI-CNC powder. Place a droplet of deionized water on the surface and measure the angle between the droplet and the surface using a goniometer. Unmodified CNCs are hydrophilic with a low contact angle, while successful functionalization should result in a significantly higher contact angle (>90°), indicating a hydrophobic surface.[\[10\]](#)

## Representative Data and Characterization

The success of the functionalization is confirmed by various analytical techniques. The data presented below are representative values based on studies of CNCs modified with long-chain isocyanates.

Table 1: Physicochemical Properties of Unmodified vs. Modified CNCs

Property	Unmodified CNCs	Dodecyl Isocyanate-CNCs (DI-CNCs)	Characterization Technique	Reference
Appearance	White, hydrophilic powder	Off-white, hydrophobic powder	Visual Inspection	N/A
Dispersibility	Good in water, poor in non-polar solvents	Poor in water, good in toluene, chloroform	Solvent Dispersion Test	[10][13]
Water Contact Angle	< 30°	> 90°	Goniometry	[10]
Thermal Degradation Onset (Td, onset)	~250-300 °C	~220-270 °C	Thermogravimetric Analysis (TGA)	[9][14]

Table 2: Spectroscopic and Elemental Analysis Data

Analysis	Key Finding for DI-CNCs	Purpose	Reference
FTIR Spectroscopy	Appearance of peaks at $\sim 1720\text{ cm}^{-1}$ (C=O), $\sim 1540\text{ cm}^{-1}$ (N-H), and $2850\text{-}2960\text{ cm}^{-1}$ (C-H)	Confirms urethane bond formation and presence of alkyl chains	[2][9]
Elemental Analysis	Increased Carbon and Nitrogen content compared to unmodified CNCs	Allows for quantification of the degree of substitution	[9][12]
<sup>13</sup> C Solid-State NMR	Appearance of new peaks corresponding to the carbons in the urethane linkage and the dodecyl chain	Provides structural confirmation of the grafting	[12][15]

## Applications in Research and Drug Development

The hydrophobic nature of DI-CNCs opens up new applications, particularly for the materials science and pharmaceutical industries.

- **Polymer Nanocomposites:** DI-CNCs can be readily dispersed in hydrophobic polymer matrices such as polyurethane, polypropylene, and polyesters.[9][15] This improved dispersion leads to enhanced mechanical properties, including increased tensile strength and thermal stability, making them effective bio-based reinforcing agents.[9][15]
- **Drug Delivery Systems:** The hydrophobic dodecyl chains on the CNC surface can form domains capable of encapsulating or adsorbing poorly water-soluble (hydrophobic) drugs.[6][7] This allows DI-CNCs to act as nanocarriers, potentially improving the bioavailability and enabling controlled release of these therapeutic agents.[3][5] The biocompatibility and biodegradability of cellulose are significant advantages for such biomedical applications.[1][16]

- Emulsion Stabilization: Amphiphilic particles are known to stabilize Pickering emulsions. With both a hydrophilic cellulose core and a hydrophobic surface, DI-CNCs can act as effective stabilizers for oil-in-water or water-in-oil emulsions, which is relevant for formulations in the food, cosmetic, and pharmaceutical industries.[17]

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